Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is a hydrazine-derived compound featuring two tert-butoxycarbonyl (Boc) protecting groups and a 4-methoxyphenyl substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in multicomponent reactions and as a precursor for functionalized hydrazines.
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-(4-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)23-14(20)18-19(15(21)24-17(4,5)6)12-8-10-13(22-7)11-9-12/h8-11H,1-7H3,(H,18,20) |
InChI Key |
TWXKGUBZROPKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a decarboxylative hydrazination approach starting from the corresponding carboxylic acid precursor, 4-methoxyphenylacetic acid or related derivatives. Key steps include:
- Activation of the carboxylic acid
- Photocatalytic decarboxylation and hydrazination
- Boc-protection of the hydrazine moiety
- Purification by chromatography
This method leverages cerium-based photocatalysis under blue LED light (455 nm) to drive the decarboxylative hydrazination efficiently at room temperature.
Detailed Procedure Based on Cerium Photocatalysis
A representative preparation method is adapted from König et al. (2019), which describes a robust protocol for decarboxylative hydrazination of unactivated carboxylic acids, including aryl derivatives like 4-methoxyphenylacetic acid:
- 4-Methoxyphenylacetic acid (substrate)
- Cerium(III) chloride heptahydrate (CeCl3·7H2O) as photocatalyst (10 mol%)
- Di-tert-butyl azodicarboxylate (DBAD) (1.5 equivalents)
- Cesium carbonate (Cs2CO3) (20 mol%)
- Acetonitrile (MeCN) as solvent
- Nitrogen atmosphere
- Blue LED light source (455 nm)
- In a 10 mL crimp-top glass vial equipped with a PTFE-coated stirring bar, charge the substrate (0.2–0.3 mmol), CeCl3·7H2O (10 mol%), DBAD (1.5 equiv.), and Cs2CO3 (20 mol%).
- Seal the vial with a septum and add 1 mL of MeCN under nitrogen atmosphere.
- Irradiate the reaction mixture with 455 nm blue LED light at 25°C for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer with ethyl acetate.
- Concentrate the organic extract under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.
The product, this compound, is obtained in good yield (~80%) as an off-white semi-solid. NMR analysis confirms the structure, with some signal broadening due to amide rotamers.
Boc-Deprotection to Hydrazinium Salts (Optional Step)
If the free hydrazine salt is desired, Boc-deprotection can be performed:
- Treat the Boc-protected hydrazine with acetyl chloride in methanol at 0°C, followed by addition of 37% hydrochloric acid.
- Stir at room temperature until complete deprotection.
- Remove solvents under reduced pressure and lyophilize to obtain hydrazinium hydrochloride salts.
Data Tables Summarizing Reaction Parameters and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Substrate | 4-Methoxyphenylacetic acid | Starting material |
| Photocatalyst | CeCl3·7H2O (10 mol%) | Cerium(III) chloride heptahydrate |
| Hydrazine source | Di-tert-butyl azodicarboxylate (DBAD) (1.5 equiv.) | Boc-protected hydrazine equivalent |
| Base | Cs2CO3 (20 mol%) | Cesium carbonate |
| Solvent | Acetonitrile (MeCN), 1 mL | Anhydrous, under N2 atmosphere |
| Light source | Blue LED, 455 nm | 24 h irradiation |
| Temperature | 25°C | Room temperature |
| Yield | ~80% | Isolated yield after chromatography |
| Purification | Flash chromatography (silica gel) | Hexane/ethyl acetate gradient |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the hydrazine dicarboxylate structure and the 4-methoxyphenyl group. Signal broadening is attributed to amide rotamers.
- Melting Point: Product melting point measured >181°C, consistent with literature for similar compounds.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity.
- Infrared Spectroscopy (IR): Characteristic carbonyl and amide stretches observed.
Chemical Reactions Analysis
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The tert-butyl ester groups and hydrazine backbone are conserved across analogues, but substituents at the N1 position vary significantly, influencing reactivity and applications. Key examples include:
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, enhancing nucleophilicity compared to electron-withdrawing groups (e.g., nitro in or sulfonyls).
- Steric Effects : Bulky substituents like bicyclo[1.1.1]pentyl or THF reduce reaction rates in sterically demanding reactions, whereas smaller groups (e.g., cyclopropyl ) improve accessibility.
Physicochemical Properties
Biological Activity
Di-tert-butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H22N2O4
- CAS Number : 1217414-36-2
- Structure : The compound features a hydrazine core with two tert-butyl groups and a methoxy-substituted phenyl group, which may influence its biological activity.
This compound has been studied for its potential as an enzyme inhibitor and antimicrobial agent. The following mechanisms have been proposed:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may act as a non-covalent inhibitor targeting these enzymes .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of hydrazine compounds can exhibit antimicrobial properties against various strains of bacteria, including Mycobacterium tuberculosis and other non-tuberculous mycobacteria .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Effect | IC50 Values (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Moderate inhibition | 27.04 - 106.75 | |
| BuChE Inhibition | Moderate inhibition | 58.01 - 277.48 | |
| Antimycobacterial | Mild activity | MIC > 250 |
Study on Enzyme Inhibition
In a study focusing on enzyme inhibitors, derivatives similar to this compound were evaluated for their ability to inhibit AChE and BuChE. The results indicated that certain structural modifications could enhance inhibitory potency, with some compounds showing lower IC50 values than established drugs like rivastigmine .
Antimycobacterial Activity Assessment
Another research effort assessed the antimycobacterial properties of hydrazine derivatives against Mycobacterium tuberculosis. The study found that while the compounds exhibited some level of activity, their efficacy was significantly lower compared to traditional antitubercular drugs like isoniazid. The minimum inhibitory concentrations (MICs) for many derivatives exceeded 250 µM, indicating limited effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
